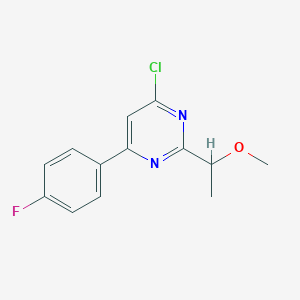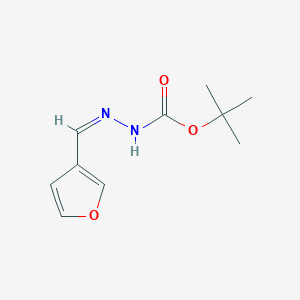
tert-Butyl2-(furan-3-ylmethylene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with furan-3-carbaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities . The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific reagents used. For example, oxidation may yield different furan derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate include other furan derivatives and hydrazinecarboxylates . Some examples are:
- tert-Butyl 2-(furan-2-ylmethylene)hydrazinecarboxylate
- tert-Butyl 2-(thiophen-3-ylmethylene)hydrazinecarboxylate
- tert-Butyl 2-(pyridin-3-ylmethylene)hydrazinecarboxylate
Uniqueness
What sets tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate apart from similar compounds is its unique combination of the furan ring and the hydrazinecarboxylate moiety . This combination imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-furan-3-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6- |
InChI Key |
WGKOWOFNGIUJBJ-WDZFZDKYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=COC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


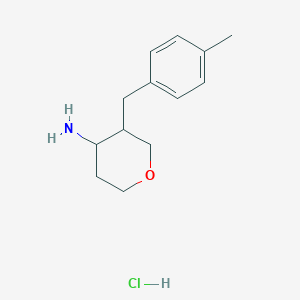
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
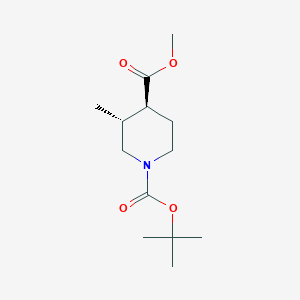
![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
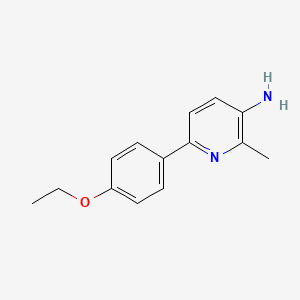
![Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate](/img/structure/B11784739.png)

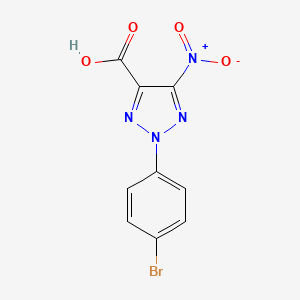
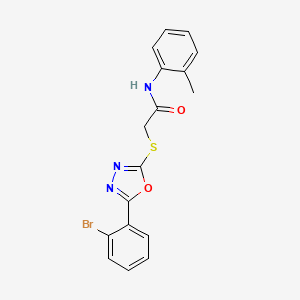
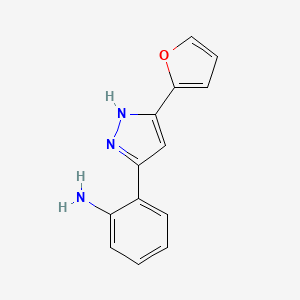
![Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)
![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)
![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)
